

# Isolating Erythrinin G from Erythrina variegata Bark: A Technical Guide

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## Compound of Interest

Compound Name: Erythrinin G

Cat. No.: B15592321

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of **Erythrinin G**, a prenylated isoflavone, from the bark of *Erythrina variegata*. The methodologies detailed herein are synthesized from established protocols for the extraction and purification of flavonoids from this plant species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

## Introduction to Erythrinin G and Erythrina variegata

*Erythrina variegata*, commonly known as the Indian coral tree or tiger's claw, is a species of flowering plant in the family Fabaceae. The bark of this plant has been traditionally used in various systems of medicine for its therapeutic properties, which are attributed to a rich diversity of secondary metabolites, including alkaloids and flavonoids. Among these, the isoflavonoids are a significant class of compounds with a wide range of biological activities.

**Erythrinin G** is a specific isoflavone that has been identified in the bark of *Erythrina variegata*. While detailed biological studies on **Erythrinin G** are still emerging, related compounds from *Erythrina* species have demonstrated promising pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant activities. This guide outlines a robust methodology for the isolation and characterization of **Erythrinin G** to facilitate further research into its potential therapeutic applications.

## Physicochemical Properties of Erythrinin G

A summary of the known physicochemical properties of **Erythrinin G** is presented in Table 1. This data is essential for the planning of extraction, purification, and analytical procedures.

| Property          | Value  | Source                 |
|-------------------|--|------------------------|
| Molecular Formula | C <sub>20</sub> H <sub>18</sub> O <sub>6</sub> | ChemFaces              |
| Molecular Weight  | 354.35 g/mol                                   | ChemFaces              |
| Class             | Isoflavonoid                                   | General Classification |
| Source            | Bark of Erythrina variegata                    | ChemFaces              |

## Experimental Protocols

The following sections detail a comprehensive, multi-step protocol for the isolation and purification of **Erythrinin G** from *Erythrina variegata* bark.

### Plant Material Collection and Preparation

- **Collection:** The bark of *Erythrina variegata* should be collected from a mature, healthy tree. Proper botanical identification is crucial to ensure the correct plant species is used.
- **Cleaning and Drying:** The collected bark is washed thoroughly with water to remove any dirt and epiphytes. It is then air-dried in the shade for several weeks until it becomes brittle.
- **Pulverization:** The dried bark is ground into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

### Extraction

- **Solvent Selection:** 95% ethanol is a commonly used and effective solvent for the extraction of flavonoids from *Erythrina variegata* bark.
- **Procedure:**

- A known quantity (e.g., 1 kg) of the powdered bark is macerated in a suitable volume of 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
- The mixture is then filtered through a fine cloth or filter paper.
- The residue is re-extracted twice more with fresh solvent under the same conditions to ensure exhaustive extraction.
- The filtrates from all extractions are combined.
- **Concentration:** The combined ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

## Fractionation (Liquid-Liquid Partitioning)

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

- **Suspension:** The crude ethanolic extract is suspended in a volume of distilled water (e.g., 500 mL).
- **Sequential Extraction:** The aqueous suspension is sequentially extracted with solvents of increasing polarity in a separatory funnel.
  - **Petroleum Ether:** Extract three times with an equal volume of petroleum ether to remove nonpolar compounds like fats and waxes. The petroleum ether fractions are combined.
  - **Ethyl Acetate:** Subsequently, extract the aqueous layer three times with an equal volume of ethyl acetate. This fraction is expected to be rich in isoflavonoids. The ethyl acetate fractions are combined.
  - **n-Butanol:** Finally, extract the remaining aqueous layer three times with an equal volume of n-butanol. This will isolate more polar compounds. The n-butanol fractions are combined.
- **Concentration:** Each of the solvent fractions (petroleum ether, ethyl acetate, n-butanol, and the remaining aqueous layer) is concentrated to dryness using a rotary evaporator.

## Purification

The ethyl acetate fraction, being the most likely to contain **Erythrinin G**, is subjected to further purification using chromatographic techniques.

- Silica Gel Column Chromatography (Initial Separation):
  - Column Packing: A glass column is packed with silica gel (60-120 mesh) using a slurry method with a nonpolar solvent like hexane.
  - Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
  - Elution: The column is eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common gradient system is hexane-ethyl acetate (e.g., starting with 100% hexane, then 9:1, 8:2, 7:3, etc., hexane:ethyl acetate), followed by ethyl acetate-methanol if more polar compounds need to be eluted.
  - Fraction Collection: Fractions of a fixed volume (e.g., 20 mL) are collected and monitored by Thin Layer Chromatography (TLC).
- Thin Layer Chromatography (TLC) Monitoring:
  - TLC plates (silica gel 60 F<sub>254</sub>) are used to analyze the collected fractions.
  - A suitable solvent system (e.g., hexane:ethyl acetate 7:3) is used for development.
  - Spots are visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
  - Fractions with similar TLC profiles are pooled together.
- Sephadex LH-20 Column Chromatography (Fine Purification):
  - Fractions from the silica gel column that show the presence of the target compound (based on preliminary analysis or comparison with standards, if available) are further purified on a Sephadex LH-20 column.

- Methanol is a common solvent for elution on Sephadex LH-20.
- This step helps to remove smaller impurities and separate closely related compounds.
- Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
  - For obtaining a high-purity compound, preparative HPLC is the final step.
  - A C18 column is typically used.
  - The mobile phase is a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
  - The elution is monitored with a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 280 nm).
  - The peak corresponding to **Erythrinin G** is collected.
- Crystallization: The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and allowed to stand for crystallization to obtain pure **Erythrinin G**.

## Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods.

## Spectroscopic Data

While specific, experimentally-derived spectroscopic data for **Erythrinin G** is not widely available in the public domain, Table 2 provides representative  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for a structurally related isoflavonoid, Alpinumisoflavone, also found in the Erythrina genus. This data serves as a reference for the types of signals to be expected.

Table 2: Representative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for Alpinumisoflavone (in  $\text{CDCl}_3$ )

| Position | $^{13}\text{C}$ NMR ( $\delta\text{c}$ ) | $^1\text{H}$ NMR ( $\delta\text{H}$ , mult., J in Hz) |
|----------|--|---|
| 2        | 155.0                                    | 7.85 (s)  |
| 3        | 122.0                                    | -   |
| 4        | 180.5                                    | -   |
| 4a       | 105.5                                    | -   |
| 5        | 162.0                                    | -   |
| 6        | 99.0                                     | 6.35 (s)  |
| 7        | 163.0                                    | -   |
| 8        | 105.0                                    | -   |
| 1'       | 123.0                                    | -   |
| 2', 6'   | 130.0                                    | 7.40 (d, 8.5)   |
| 3', 5'   | 115.5                                    | 6.85 (d, 8.5)   |
| 4'       | 158.0                                    | -   |
| 2''      | 78.0                                     | -   |
| 3''      | 128.0                                    | 6.60 (d, 10.0)  |
| 4''      | 115.0                                    | 5.50 (d, 10.0)  |
| 5''      | 28.0                                     | 1.45 (s)  |
| 6''      | 28.0                                     | 1.45 (s)  |

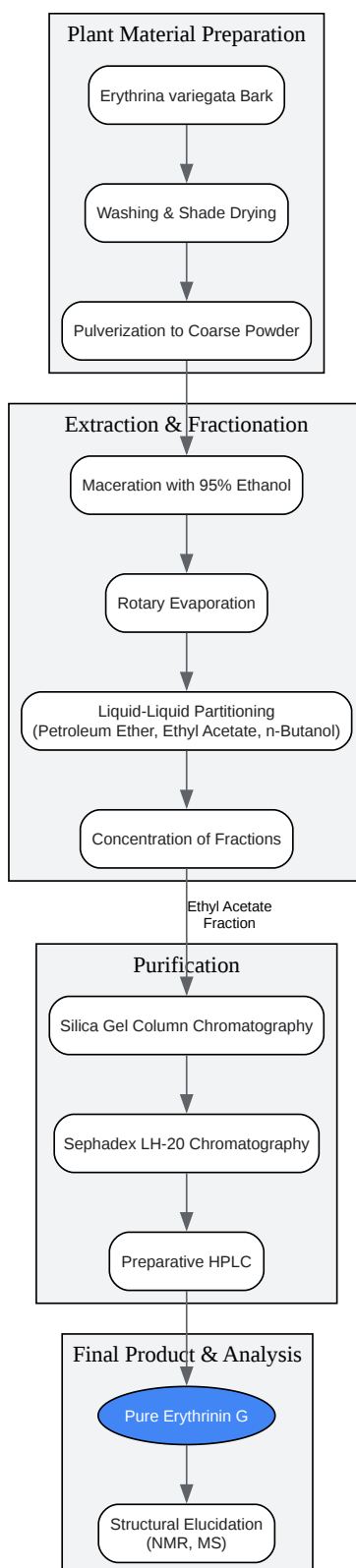
Note: This data is for Alpinumisoflavone and serves as a representative example. Actual chemical shifts for **Erythrinin G** will vary.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass and confirm the molecular formula of the isolated **Erythrinin G**.

## Visualizations

## Experimental Workflow

The overall workflow for the isolation of **Erythrinin G** is depicted in the following diagram.

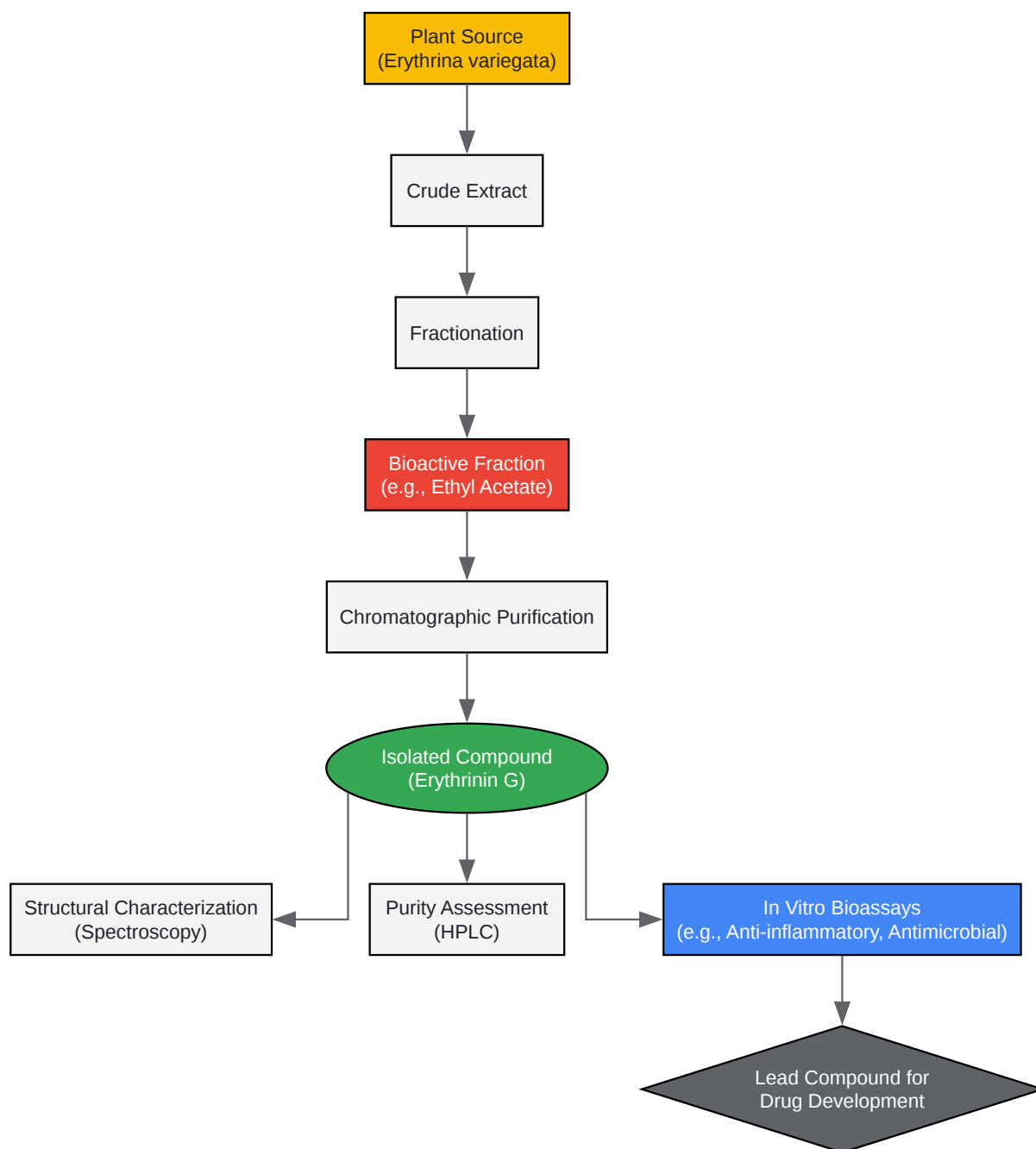


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Caption: Experimental workflow for the isolation of **Erythrinin G**.

## General Phytochemical Analysis Pathway

The following diagram illustrates a generalized pathway for the analysis of a phytochemical like **Erythrinin G**, from isolation to potential biological screening.



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Caption: Generalized pathway for phytochemical analysis.

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